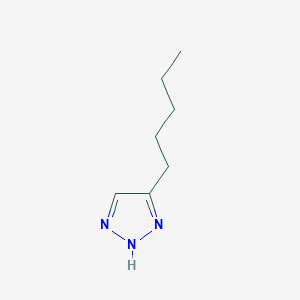![molecular formula C7H6N4 B12519373 1H-Pyrido[3,2-E][1,2,4]triazepine CAS No. 660817-65-2](/img/structure/B12519373.png)
1H-Pyrido[3,2-E][1,2,4]triazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido[3,2-E][1,2,4]triazepine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a triazepine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 1H-Pyrido[3,2-E][1,2,4]triazepine typically involves the aza-annulation of an active, versatile building block such as 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with different bifunctional reagents under solvent-free conditions . This method is efficient and yields high amounts of the desired product without the need for catalysis. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
1H-Pyrido[3,2-E][1,2,4]triazepine undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
1H-Pyrido[3,2-E][1,2,4]triazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism by which 1H-Pyrido[3,2-E][1,2,4]triazepine exerts its effects is primarily through its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation. Molecular docking studies have shown that it can bind to targets such as Janus Kinase-2, affecting its activity and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
1H-Pyrido[3,2-E][1,2,4]triazepine can be compared to other similar compounds, such as:
1H-Pyrido[2,3-e][1,2,4]triazepine: This compound has a slightly different ring fusion pattern but shares many chemical properties with this compound.
1,2,4,5-Tetrazines: These compounds also feature a nitrogen-rich heterocyclic structure and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical reactivity, which makes it a valuable compound for various applications.
Propiedades
Número CAS |
660817-65-2 |
|---|---|
Fórmula molecular |
C7H6N4 |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
3H-pyrido[3,2-e][1,2,4]triazepine |
InChI |
InChI=1S/C7H6N4/c1-2-6-7(8-3-1)4-10-11-5-9-6/h1-5H,(H,9,11) |
Clave InChI |
KFIONCKRNDNQLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NNC=N2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)

![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)




![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)


![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)

![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

